molecular formula C16H14O4 B14150393 2-(2-Hydroxy-4,5-dimethylbenzoyl)benzoic acid CAS No. 5944-69-4

2-(2-Hydroxy-4,5-dimethylbenzoyl)benzoic acid

Cat. No.: B14150393
CAS No.: 5944-69-4
M. Wt: 270.28 g/mol
InChI Key: WARROIYOMTXQRU-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-4,5-dimethylbenzoyl)benzoic acid is an organic compound with the molecular formula C16H14O4 It is a derivative of benzoic acid, characterized by the presence of hydroxy and dimethyl substituents on the benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-4,5-dimethylbenzoyl)benzoic acid typically involves the reaction of 2-hydroxy-4,5-dimethylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-4,5-dimethylbenzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alcohols or alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of 2-(2-carboxy-4,5-dimethylbenzoyl)benzoic acid.

    Reduction: Formation of 2-(2-hydroxy-4,5-dimethylbenzyl)benzoic acid.

    Substitution: Formation of esters or ethers depending on the substituent.

Scientific Research Applications

2-(2-Hydroxy-4,5-dimethylbenzoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-4,5-dimethylbenzoyl)benzoic acid involves its interaction with various molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4,5-dimethylbenzoic acid
  • 2-Hydroxy-4-methylbenzoic acid
  • 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid

Uniqueness

2-(2-Hydroxy-4,5-dimethylbenzoyl)benzoic acid is unique due to the specific arrangement of hydroxy and dimethyl groups on the benzoyl moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

5944-69-4

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-(2-hydroxy-4,5-dimethylbenzoyl)benzoic acid

InChI

InChI=1S/C16H14O4/c1-9-7-13(14(17)8-10(9)2)15(18)11-5-3-4-6-12(11)16(19)20/h3-8,17H,1-2H3,(H,19,20)

InChI Key

WARROIYOMTXQRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)C(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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